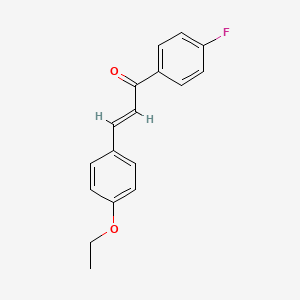

(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

CAS No.: 6029-58-9

Cat. No.: VC7984693

Molecular Formula: C17H15FO2

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6029-58-9 |

|---|---|

| Molecular Formula | C17H15FO2 |

| Molecular Weight | 270.3 g/mol |

| IUPAC Name | (E)-3-(4-ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C17H15FO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+ |

| Standard InChI Key | LZQVJXFFBXSFMM-LFYBBSHMSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F |

| SMILES | CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |

| Canonical SMILES | CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |

Introduction

(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative, characterized by its α,β-unsaturated carbonyl system. This compound is of significant interest in various fields due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It features a 4-ethoxyphenyl group and a 4-fluorophenyl group, which influence its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is performed between 4-fluorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the condensation process .

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

-

Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reducing agents such as sodium borohydride.

-

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl rings using reagents like bromine or nitrating agents under acidic conditions.

Biological Activities

(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits diverse biological activities due to its α,β-unsaturated carbonyl system, which can interact with various biological targets through mechanisms such as Michael addition.

Research Applications

This compound is used in various research applications:

-

Chemistry: As a precursor for synthesizing more complex heterocyclic compounds.

-

Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

-

Medicine: Potential therapeutic agent due to its biological activities.

-

Industry: Used in the development of new materials and as an intermediate in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume